molecular formula C15H22O3 B1631933 Arteannuin N CAS No. 207446-92-2

Arteannuin N

Cat. No.: B1631933
CAS No.: 207446-92-2
M. Wt: 250.33 g/mol
InChI Key: IYDIAJDXEYNLGO-WSLQDRLSSA-N
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Description

Arteannuin N is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. This compound, like its counterparts, exhibits a unique chemical structure characterized by a peroxide bridge, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arteannuin N typically involves the extraction of artemisinin from Artemisia annua, followed by chemical modifications. The process begins with the isolation of artemisinin, which is then subjected to various chemical reactions to produce this compound. These reactions often include oxidation, reduction, and cyclization steps under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Artemisia annua, followed by extraction and purification processes. Advanced techniques such as supercritical CO2 extraction and green solvent extraction are employed to enhance yield and purity. The extracted artemisinin is then chemically modified to produce this compound, ensuring consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions: Arteannuin N undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pressure.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under specific pH and temperature conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties.

Scientific Research Applications

Arteannuin N has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.

    Biology: Investigated for its role in cellular processes and its effects on different cell lines.

    Medicine: Explored for its potential in treating diseases beyond malaria, such as cancer, autoimmune diseases, and viral infections.

    Industry: Utilized in the development of pharmaceuticals and as a model compound for studying sesquiterpene lactones.

Mechanism of Action

The mechanism of action of Arteannuin N involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bridge. This leads to oxidative stress in target cells, causing damage to cellular components such as DNA, proteins, and lipids. The compound targets various molecular pathways, including the inhibition of key enzymes and the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

    Artemisinin: The parent compound with potent antimalarial activity.

    Artesunate: A water-soluble derivative used in severe malaria treatment.

    Artemether: A lipid-soluble derivative with rapid action against malaria.

    Arteannuin B: Another sesquiterpene lactone with antitumor properties.

Arteannuin N stands out due to its unique chemical structure and diverse biological activities, making it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDIAJDXEYNLGO-WSLQDRLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC=C(C2=O)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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